Glisolamide
Overview
Description
Glisolamide is a sulfonylurea compound used primarily as an oral antidiabetic agent. It is known for its ability to stimulate insulin secretion from the pancreatic beta cells, thereby helping to control blood glucose levels in patients with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glisolamide involves the reaction of a sulfonamide with a suitable isocyanate to form the sulfonylurea structure. The process typically includes the following steps:
Preparation of Sulfonamide: The sulfonamide is prepared by reacting a sulfonyl chloride with an amine.
Formation of Sulfonylurea: The sulfonamide is then reacted with an isocyanate under controlled conditions to form the sulfonylurea structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Preparation of Intermediates: Large quantities of sulfonamide and isocyanate are prepared.
Controlled Reaction Conditions: The reaction is carried out in reactors with precise temperature and pressure control to maximize yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Glisolamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Glisolamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sulfonylurea chemistry and reactions.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Used in the development of new antidiabetic drugs and therapies.
Industry: Employed in the synthesis of other sulfonylurea derivatives for various applications.
Mechanism of Action
Glisolamide exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding blocks the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin secretion helps lower blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
- Tolbutamide
- Chlorpropamide
- Glibenclamide
- Glipizide
- Gliclazide
Comparison: Glisolamide is unique among sulfonylureas due to its specific chemical structure, which provides a balance between potency and duration of action. Compared to other sulfonylureas, this compound has a higher potency and a more favorable pharmacokinetic profile, making it effective at lower doses .
Biological Activity
Glisolamide is a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is classified as a sulfonylurea derivative, primarily functioning as an insulin secretagogue. Its mechanism involves stimulating insulin release from pancreatic beta cells, making it a candidate for managing type 2 diabetes mellitus (T2DM) and potentially other metabolic conditions.
The primary mechanism of action of this compound is through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in the pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in calcium influx and subsequent insulin secretion. Additionally, this compound may have effects on other metabolic pathways, including lipid metabolism and glucose homeostasis.
Efficacy in Type 2 Diabetes Mellitus
A series of randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with T2DM. In one notable study involving 1,200 participants, this compound demonstrated a significant reduction in HbA1c levels compared to placebo, with an average decrease of 1.5% over six months. The study also reported improvements in fasting plasma glucose levels and overall glycemic control.
Study | Participants | Duration | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |
---|---|---|---|---|
RCT1 | 1,200 | 6 months | 1.5 | 30 |
RCT2 | 800 | 12 months | 1.8 | 35 |
Safety Profile
This compound's safety profile has been assessed in various clinical trials. Common adverse effects include hypoglycemia, gastrointestinal disturbances, and weight gain. A meta-analysis encompassing multiple studies indicated that approximately 15% of patients experienced hypoglycemic events, primarily in those with renal impairment.
Case Study 1: Efficacy in Elderly Patients
A case study focusing on elderly patients with T2DM highlighted the effectiveness of this compound in managing blood sugar levels without significant adverse effects on renal function. Over a one-year period, patients showed sustained improvements in glycemic control with no increase in hospitalization rates due to hypoglycemia.
Case Study 2: Combination Therapy
Another case study examined the use of this compound in combination with metformin. The results suggested that this combination therapy was more effective than either drug alone, leading to a greater reduction in HbA1c levels and improved patient adherence due to better overall glycemic control.
Molecular Interactions
Recent studies have utilized molecular docking techniques to explore the interactions between this compound and its target proteins. These studies suggest that this compound forms stable complexes with K_ATP channels and other metabolic enzymes, enhancing its pharmacological efficacy.
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKDXUIWCNCNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179245 | |
Record name | Glisolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24477-37-0 | |
Record name | Glisolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24477-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glisolamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024477370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glisolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLISOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83U6T74XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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